Boc-L-glutamine methyl ester

Description

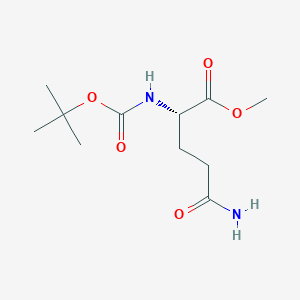

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6-8(12)14/h7H,5-6H2,1-4H3,(H2,12,14)(H,13,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKBLYGUGNADLL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449770 | |

| Record name | BOC-L-GLUTAMINE METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4976-88-9 | |

| Record name | BOC-L-GLUTAMINE METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-L-glutamine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-L-glutamine methyl ester. This derivative of the amino acid L-glutamine is a critical building block in peptide synthesis and a valuable intermediate in the development of novel therapeutics.

Core Chemical Properties

This compound, systematically named methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate, is a white to off-white crystalline powder.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester on the γ-carboxyl group allows for selective reactions in complex synthetic pathways.[1]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | [2] |

| Synonyms | Boc-L-Gln-OMe, N-(tert-Butoxycarbonyl)-L-glutamine methyl ester | [2] |

| CAS Number | 4976-88-9 | [1][2] |

| Molecular Formula | C₁₁H₂₀N₂O₅ | [2] |

| Molecular Weight | 260.29 g/mol | [1][2] |

| Appearance | White to yellow solid; White powder | [1] |

| Melting Point | 87–88°C | [1] |

| Purity | ≥95% | |

| Storage Temperature | Room temperature; Keep refrigerated | [3] |

| Solubility | Soluble in DMSO and methanol | [4][5] |

Synthesis and Purification

The synthesis of this compound is a multi-step process designed to selectively protect the functional groups of L-glutamine.

Experimental Protocol: Two-Step Synthesis

A common and reliable method for synthesizing this compound involves a two-step process: Boc-protection followed by esterification.[1]

Step 1: Boc-Protection of L-glutamine

-

Dissolve L-glutamine in an aqueous solution of a suitable base, such as sodium hydroxide.[4]

-

Cool the solution and add di-tert-butyl dicarbonate ((Boc)₂O), often dissolved in an organic solvent like tetrahydrofuran (THF).[4]

-

Stir the reaction mixture at room temperature for several hours to ensure complete reaction.[4]

-

After the reaction, perform an acid-base extraction to isolate the Boc-L-glutamine.[4]

Step 2: Esterification of Boc-L-glutamine

-

Suspend the resulting Boc-L-glutamine in methanol.[1]

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, under anhydrous conditions.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with ninhydrin staining to detect any remaining free amine groups.[1]

-

Upon completion, remove the solvent under reduced pressure to yield this compound.[1]

-

The final product can be further purified by recrystallization to achieve high purity (≥97%).[1]

Spectroscopic Data and Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the Boc group, the methyl ester, and the amino acid backbone.[1]

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton of the molecule.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups. A key feature is the ester carbonyl (C=O) stretch, which typically appears around 1740 cm⁻¹.[1] Vibrations corresponding to the Boc tert-butyl group are also identifiable.[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound (260.29 g/mol ) and to study its fragmentation patterns, which can further validate its structure.[1]

Reactivity and Applications

The strategic placement of the Boc and methyl ester protecting groups allows for chemoselective reactions, making this compound a versatile tool in organic synthesis.

Orthogonal Protection and Deprotection

The Boc group is labile under acidic conditions, while the methyl ester is labile under basic conditions.[1] This differential stability, known as orthogonal protection, permits the selective removal of one protecting group without affecting the other.[1]

-

Boc Deprotection: The Boc group can be cleanly removed using mild acids like trifluoroacetic acid (TFA), exposing the amine for subsequent coupling reactions in peptide synthesis.[1][]

-

Methyl Ester Hydrolysis: The methyl ester can be hydrolyzed under basic conditions, for instance, with lithium hydroxide (LiOH) in a mixture of water and an organic solvent like THF.[1]

Applications in Research and Development

-

Peptide Synthesis: this compound is a fundamental building block for incorporating glutamine residues into peptide chains, preventing unwanted side reactions during the sequential coupling process.[1]

-

Drug Development: It serves as a crucial intermediate in the synthesis of more complex molecules, including cyclic glutamine analogues that have been investigated as potential antiviral agents.[1][7]

-

Prodrugs and Natural Product Modification: The compound is also explored in the development of prodrugs and for modifying natural products to improve their solubility and bioavailability for research purposes.[1]

Handling and Storage

Proper handling and storage are essential to maintain the stability and integrity of this compound.

-

Stability: The compound is stable under standard laboratory conditions.[1] However, it is sensitive to strong acids and bases, which can cleave the protecting groups.[1]

-

Storage: It is recommended to store the compound in a cool, dry place. For long-term storage, refrigeration is advised.[3]

-

Safety: Standard laboratory safety precautions should be observed when handling this chemical, including the use of personal protective equipment such as gloves and safety glasses.[3] It is classified as harmful if swallowed.

Conclusion

This compound is a highly valuable and versatile compound in the fields of peptide chemistry, drug discovery, and organic synthesis. Its well-defined chemical properties, coupled with the strategic use of orthogonal protecting groups, enable researchers and scientists to construct complex molecules with a high degree of control and efficiency. A thorough understanding of its synthesis, characterization, and reactivity is paramount for its effective application in advancing scientific research and the development of new therapeutic agents.

References

Technical Guide: Boc-L-Glutamine Methyl Ester in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-glutamine methyl ester (CAS Number: 4976-88-9) is a pivotal protected amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of novel therapeutic agents.[1] Its unique structural characteristics, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino functionality and a methyl ester on the side-chain carboxyl group, enable precise and controlled chemical manipulations. This dual-protection strategy is instrumental in preventing undesirable side reactions during complex multi-step syntheses, making it an invaluable building block for the incorporation of glutamine residues into peptides and other complex molecules.[1] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed synthesis protocols, and its application in the development of antiviral agents, with a focus on the underlying biochemical pathways.

Physicochemical and Safety Data

A comprehensive understanding of the physical, chemical, and safety properties of this compound is crucial for its proper handling, storage, and application in a laboratory setting. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4976-88-9 | [1][2][3][4] |

| Molecular Formula | C₁₁H₂₀N₂O₅ | [2] |

| Molecular Weight | 260.29 g/mol | [1] |

| IUPAC Name | methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | [1][4] |

| Appearance | White to off-white powder/solid | [5] |

| Melting Point | 71-75 °C | [5] |

| InChI Key | QEKBLYGUGNADLL-ZETCQYMHSA-N | [1][2] |

Table 2: Safety Information

| Hazard Statement | Precautionary Statement | Signal Word | Pictogram |

| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth. | Warning | Exclamation Mark[2] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a critical aspect of its application. This section provides detailed experimental protocols for its preparation and its use in the synthesis of a key intermediate for antiviral drug development.

General Synthesis of this compound

A common and reliable method for the synthesis of this compound involves a two-step process: the protection of the α-amino group of L-glutamine with a Boc group, followed by the esterification of the side-chain carboxylic acid.[1]

Experimental Protocol: Two-Step Synthesis

-

Boc Protection of L-glutamine:

-

L-glutamine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base (e.g., sodium bicarbonate or triethylamine) in a solvent mixture such as dioxane/water or THF/water.

-

The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by acidification and extraction with an organic solvent to yield Boc-L-glutamine.

-

-

Esterification:

-

The resulting Boc-L-glutamine is then dissolved in methanol.

-

An acid catalyst, such as gaseous hydrochloric acid or thionyl chloride, is added to the solution.[6][7]

-

The reaction mixture is stirred, often at room temperature, until the esterification is complete, as monitored by TLC.

-

The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography, to yield this compound.

-

An alternative, more direct approach involves the esterification of L-glutamine first, followed by Boc protection.

Experimental Protocol: Direct Esterification and subsequent Boc-Protection

-

Esterification of L-Glutamine:

-

L-glutamine (0.1 mol) is suspended in methanol (100 mL).

-

Freshly distilled trimethylchlorosilane (TMSCl) (0.2 mol) is added slowly with stirring at room temperature.[7]

-

The reaction is stirred until completion (typically 12-24 hours), monitored by TLC.[7]

-

The solvent is removed under reduced pressure to yield L-glutamine methyl ester hydrochloride.[7]

-

-

Boc Protection:

-

The L-glutamine methyl ester hydrochloride is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with di-tert-butyl dicarbonate in the presence of a base to yield the final product, this compound.

-

Synthesis of a Cyclic Glutamine Analogue for Antiviral Agents

Boc-protected glutamic acid esters are crucial precursors in the synthesis of complex molecules with therapeutic potential, such as cyclic glutamine analogues that act as inhibitors for viral proteases. The following protocol details the synthesis of a key intermediate, (3S)-pyrrolid-2-one-3-yl-L-alanine methyl ester, starting from the related compound, Boc-L-glutamate dimethyl ester.[8][9]

Table 3: Reagents and Conditions for the Synthesis of a Cyclic Glutamine Analogue Intermediate

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1. Allylation | Boc-L-glutamate dimethyl ester | 1. LiHMDS2. Allyl bromide | THF | -78 | 4 | 96 |

| 2. Di-Boc Protection | Allylated intermediate | Boc₂O, DMAP | MeCN | Room Temp. | 99 | 92 |

| 3. Oxidative Cleavage | Di-Boc protected intermediate | OsO₄ (cat.), NaIO₄, 2,6-lutidine | Dioxane/H₂O | Room Temp. | 2 | Not specified |

Experimental Protocol: Synthesis of Dimethyl (2S,4S)-2-Allyl-4-((tert-butoxycarbonyl)amino)pentanedioate [8]

-

Dissolve commercially available Boc-L-glutamate dimethyl ester (0.750 g, 2.74 mmol) in freshly distilled THF (11.0 mL) in a flame-dried round-bottom flask under an argon atmosphere.

-

Cool the solution to -78 °C.

-

Add LiHMDS (1 M in THF, 5.92 mL, 5.92 mmol) dropwise over 5 minutes.

-

Stir the reaction mixture at -78 °C for an additional hour.

-

Add allyl bromide (0.710 mL, 8.22 mmol) dropwise over 30 minutes.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Warm the mixture to room temperature and extract with EtOAc.

-

Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash chromatography on silica gel (15:85 EtOAc/Hexane) to yield the desired product as a clear, slightly yellow oil (0.830 g, 96% yield).

Application in Drug Development: Antiviral Agents

Glutamine and its analogues play a critical role in the development of antiviral therapeutics. Many viruses, including coronaviruses, rely on host cell glutamine metabolism for their replication.[10][11] This dependency presents a strategic target for antiviral drug design.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides with defined sequences. The Boc group provides temporary protection of the α-amino group, which can be selectively removed under acidic conditions to allow for the stepwise addition of subsequent amino acids.

Targeting Viral Proteases and Host Cell Metabolism

Viral proteases, such as the 3C-like protease (3CLpro) of coronaviruses, are essential for viral replication and represent a prime target for antiviral drugs.[9][12][13] These proteases often recognize and cleave peptide substrates containing a glutamine residue at the P1 position.[12][13] Consequently, glutamine analogues synthesized using precursors like this compound can be designed as potent inhibitors of these viral enzymes.[12][13][14]

Furthermore, coronaviruses reprogram the host cell's metabolic pathways, leading to an increased uptake and utilization of glutamine to fuel viral replication.[10][11] This "glutamine addiction" makes the host's glutamine metabolism pathway a viable target for antiviral intervention. Inhibiting key enzymes in this pathway, such as glutaminase (GLS), can effectively block viral replication.[10]

Conclusion

This compound is a versatile and indispensable reagent in modern drug discovery and development. Its application extends from the fundamental technique of solid-phase peptide synthesis to the rational design of sophisticated antiviral agents. The ability to create glutamine analogues from this precursor allows for the targeted inhibition of viral proteases and the disruption of essential host metabolic pathways that are hijacked by viruses. A thorough understanding of its properties, synthesis, and biochemical applications, as detailed in this guide, is essential for researchers and scientists working at the forefront of pharmaceutical innovation.

References

- 1. This compound|4976-88-9 [benchchem.com]

- 2. This compound [sigmaaldrich.com]

- 3. 4976-88-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | C11H20N2O5 | CID 10956293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Boc-L-glutamic acid 5-methyl ester, 97% (45214-91-3) - N-Boc-L-glutamic acid 5-methyl ester, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 6. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

- 11. portlandpress.com [portlandpress.com]

- 12. Synthesis and evaluation of keto-glutamine analogues as potent inhibitors of severe acute respiratory syndrome 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of Keto-Glutamine Analogues as Potent Inhibitors of Severe Acute Respiratory Syndrome 3CLpro | Scilit [scilit.com]

- 14. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Boc-L-glutamine Methyl Ester

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-glutamine methyl ester (Boc-L-Gln-OMe), a crucial protected amino acid derivative. It covers its chemical properties, synthesis, applications, and the analytical techniques essential for its characterization, offering valuable insights for professionals in peptide chemistry and drug discovery.

Core Properties of Boc-L-glutamine Methyl Ester

This compound is a derivative of the amino acid L-glutamine, where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group and the side-chain carboxyl group is protected as a methyl ester. This dual-protection strategy is fundamental in controlled peptide synthesis, preventing unwanted side reactions during peptide chain elongation.[1] The Boc group is notably stable under many reaction conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA).[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 260.29 g/mol | [1][2][3] |

| Exact Mass | 260.13722174 Da | [3] |

| Molecular Formula | C₁₁H₂₀N₂O₅ | [2][3] |

| CAS Number | 4976-88-9 | [1][2][3] |

| Physical Form | White to yellow solid powder | [2] |

| Purity | ≥95% - 97% | [1][2] |

| Storage Temperature | Room temperature | [2] |

| IUPAC Name | methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | [3] |

| Synonyms | Boc-Gln-OMe, N-tert-butoxycarbonyl-L-glutamine methyl ester | [3] |

Synthesis Methodologies

The synthesis of this compound is critical for ensuring high purity, which is paramount for its successful application in peptide synthesis.[1] Impurities can lead to the formation of undesired side products, complicating the purification of the final peptide.[1] Two primary synthetic strategies are commonly employed.

-

Direct Esterification and Protection of L-glutamine: A common approach involves the esterification of L-glutamine using methanol in the presence of an acid catalyst, such as trimethylchlorosilane. This step yields L-glutamine methyl ester hydrochloride. The subsequent step is the protection of the α-amino group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to yield the final product.[1]

-

Esterification of Boc-L-glutamine: A more direct route begins with commercially available Boc-L-glutamine, which is then esterified using methanol and an acid catalyst. This method is often simpler as it starts with the N-protected amino acid, which can minimize side reactions.[1]

Below is a diagram illustrating a generalized workflow for the synthesis and purification of this compound.

Key Applications in Research and Development

The primary utility of this compound lies in its role as a fundamental building block in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).

-

Peptide Synthesis: It enables the controlled, sequential addition of glutamine residues to a growing peptide chain.[1] The Boc protecting group shields the amino terminus during the coupling reaction, and the methyl ester protects the side chain. This strategy is integral to the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme used in classical SPPS.[4][5]

-

Drug Development: Beyond standard peptide synthesis, it serves as a crucial intermediate in the synthesis of more complex molecules. For instance, it is a precursor for creating cyclic glutamine analogues, which have been investigated as components of antiviral agents targeting proteases.[1][6] It is also used in the development of prodrugs and for modifying natural products to improve their pharmacological properties.[1]

The logical relationship of its use in SPPS is depicted in the following diagram.

Experimental Protocols for Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of this compound before its use in synthesis. The primary techniques include NMR, MS, and HPLC.[1][7]

NMR is the most powerful tool for unambiguous structural confirmation.[7]

-

Objective: To verify the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.[7]

-

-

¹H NMR Analysis:

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Expected Signals: A characteristic singlet peak for the nine equivalent protons of the tert-butyl (Boc) group should appear in the upfield region, typically around 1.4 ppm.[7] Other signals corresponding to the glutamine backbone and methyl ester protons will also be present.

-

-

¹³C NMR Analysis:

-

Acquire a proton-decoupled spectrum.

-

Expected Signals: Definitive signals for the quaternary and methyl carbons of the Boc group, as well as the carbonyl carbons of both the carbamate and the methyl ester, confirm the structure.[7]

-

-

Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.[7]

HPLC is used to assess the purity of the compound.

-

Objective: To separate the main compound from any impurities and quantify its purity.

-

Methodology:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile (ACN), both typically containing 0.1% trifluoroacetic acid (TFA), is common. For example, a linear gradient from 10% to 90% ACN over 20 minutes.

-

Detection: UV detection at a wavelength of 214 nm or 220 nm.

-

Sample Preparation: Prepare a solution of the compound in the mobile phase or a suitable solvent (e.g., ACN/water mixture) at a concentration of approximately 1 mg/mL.

-

-

Analysis: The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. A purity of ≥97% is often required for peptide synthesis.[1]

MS is used to confirm the molecular weight of the compound.

-

Objective: To verify that the compound has the correct molecular mass.

-

Methodology:

-

Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

-

Analysis: The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 261.29. This confirms the molecular weight of 260.29 g/mol . Fragmentation patterns can also be analyzed for further structural confirmation.[1]

References

Boc-L-glutamine Methyl Ester: A Technical Guide to Its Solubility and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Understanding Boc-L-glutamine Methyl Ester

This compound is a derivative of the amino acid L-glutamine. It features two critical protecting groups: a tert-butoxycarbonyl (Boc) group on the α-amino group and a methyl ester on the side-chain carboxyl group. This dual-protection strategy is essential in peptide synthesis to prevent unwanted side reactions and allow for the controlled, sequential addition of amino acids to a growing peptide chain.[1]

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not widely published. However, qualitative assessments indicate that it possesses good solubility in common organic solvents used in peptide synthesis.

Qualitative Solubility:

Based on information for closely related compounds and general principles of protected amino acids, this compound is expected to be soluble in:

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol

-

Ethanol

-

Dimethyl sulfoxide (DMSO)[2]

It is expected to have limited solubility in non-polar solvents and water.

Quantitative Solubility Data Table

The following table is provided as a template for researchers to record their own experimentally determined solubility data for this compound. This standardized format will facilitate the comparison of data across different solvents and experimental conditions.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method |

| Dimethylformamide (DMF) | ||||

| Dichloromethane (DCM) | ||||

| Methanol | ||||

| Ethanol | ||||

| Dimethyl sulfoxide (DMSO) | ||||

| Acetonitrile | ||||

| Water |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in various solvents, based on the widely accepted isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound

-

Selected analytical-grade solvents

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution using a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC with UV detection.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Safety Precautions: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Boc-SPPS Workflow

The following diagram illustrates the key steps in a typical Boc-SPPS cycle where this compound would be incorporated.

References

Navigating the Stability of Boc-L-glutamine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Boc-L-glutamine methyl ester, a critical building block in peptide synthesis and pharmaceutical research. Understanding the chemical liabilities of this reagent is paramount for ensuring the integrity of synthetic processes and the purity of final products. This document outlines the intrinsic stability of the molecule, its degradation pathways under various conditions, recommended storage protocols, and detailed methodologies for assessing its purity and stability.

Core Concepts: A Molecule with Orthogonal Protection

This compound incorporates two key protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group on the α-amino group and the base-labile methyl ester on the side-chain carboxyl group.[1] This dual-protection strategy is designed to prevent unwanted side reactions during peptide synthesis, allowing for sequential and controlled chain elongation.[1] The differential stability of these groups provides the orthogonality that is fundamental to complex organic synthesis, enabling the selective removal of one group while the other remains intact.[1]

Stability Profile

Under standard laboratory conditions, this compound is a stable, typically white to yellow solid compound.[1] However, its integrity is highly dependent on the chemical environment, particularly pH. The primary degradation pathways involve the cleavage of either the Boc group or the methyl ester.

Acidic Conditions: The tert-butoxycarbonyl (Boc) group is notoriously unstable in acidic conditions.[1][2] This lability is a deliberate feature, allowing for its removal during solid-phase peptide synthesis (SPPS) to expose the amine for the next coupling step.[1][] Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), will rapidly cleave the Boc group, producing a tert-butyl cation, carbon dioxide, and the free amine.[2][4]

Basic Conditions: The methyl ester group is susceptible to hydrolysis under basic conditions, a reaction known as saponification.[1] Treatment with an aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), will hydrolyze the ester to the corresponding carboxylate salt.[1] The Boc group, in contrast, is generally stable to basic and nucleophilic conditions.[2][][5]

The stability of the core L-glutamine structure is also a factor. In aqueous solutions, L-glutamine itself can undergo degradation through cyclization to form pyroglutamic acid and ammonia.[6][7] This degradation follows pseudo-first-order kinetics and is pH-dependent, with maximum stability observed between pH 5.0 and 7.5.[6] While the protecting groups in this compound alter its reactivity, the potential for degradation of the glutamine side chain should be considered, especially during prolonged storage in solution or during workup procedures.

Degradation Pathways

The chemical degradation of this compound can proceed via two main pathways, dictated by the pH of the environment.

Caption: Degradation pathways of this compound.

Recommended Storage Conditions

Proper storage is crucial to maintain the purity and extend the shelf-life of this compound. While supplier recommendations vary, a consensus points towards cool and dry conditions.

| Parameter | Recommendation | Rationale |

| Temperature | Cool; Room temperature to refrigerated (-5°C to 8°C) | Lower temperatures slow down potential degradation reactions. Inconsistency exists among suppliers.[8] |

| Atmosphere | Dry / Desiccated | Protects against hydrolysis of the ester and potential degradation of the glutamine side chain. |

| Light | Protect from light | As a general precaution for complex organic molecules to prevent photochemical degradation. |

| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric contaminants. |

Summary of Supplier Storage Recommendations:

| Supplier/Source | Recommended Storage Temperature |

| Sigma-Aldrich | Room temperature |

| Chem-Impex | ≤ -4 °C |

| Cambridge Isotope Labs. | Refrigerated (-5 °C - 5 °C) |

Given the discrepancies, storage in a refrigerator (2-8°C) in a tightly sealed container with a desiccant represents the most conservative and safest approach to ensure long-term stability.

Experimental Protocols for Stability and Purity Assessment

Assessing the purity and stability of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.[1]

Protocol 1: Purity and Stability Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method to quantify the purity of this compound and monitor its degradation over time.

Objective: To determine the percentage purity of the compound and detect the formation of degradation products.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Trifluoroacetic acid (TFA, HPLC grade)

-

Reversed-phase HPLC system with a C18 column and UV detector

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in deionized water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm[9]

-

Injection Volume: 10 µL

-

Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it linearly to a high percentage (e.g., 90%) over 15-20 minutes to ensure elution of all components.

-

-

Procedure for Stability Study:

-

Prepare solutions of the compound in the desired stress conditions (e.g., 0.1 M HCl for acidic stress, 0.1 M NaOH for basic stress, water at 50°C for thermal stress).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

-

Immediately neutralize the aliquot if under acidic or basic stress.

-

Dilute the aliquot to the working concentration (1 mg/mL) with the 50:50 acetonitrile/water mixture.

-

Inject the sample onto the HPLC system.

-

-

Data Analysis:

-

Calculate the percentage of the main peak area relative to the total peak area to determine purity.

-

Monitor the decrease in the main peak area and the increase in new peaks (degradation products) over time to assess stability.

-

Caption: Experimental workflow for HPLC-based stability testing.

Conclusion

This compound is a robust reagent under controlled, anhydrous, and neutral conditions. Its utility in chemical synthesis is defined by the predictable and orthogonal lability of its Boc (acid-labile) and methyl ester (base-labile) protecting groups. For optimal preservation, the compound should be stored in a cool, dry, and dark environment, with refrigeration being the recommended practice. Researchers must be cognizant of its susceptibility to degradation in acidic and basic media. The implementation of routine purity checks using standardized analytical methods, such as the RP-HPLC protocol detailed herein, is a critical component of quality control, ensuring the reliability of synthetic outcomes and the integrity of research data.

References

- 1. This compound|4976-88-9 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to Boc-L-glutamine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-L-glutamine methyl ester, a critical building block in contemporary chemical and pharmaceutical research. The document details its chemical structure, physicochemical properties, synthesis protocols, and spectroscopic characterization.

Core Structure and Properties

This compound, systematically named methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate, is a protected amino acid derivative.[1][2] The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the methyl ester protects the side-chain carboxyl group of the glutamine residue.[1] This dual-protection strategy is instrumental in peptide synthesis, preventing undesirable side reactions and enabling controlled, sequential coupling of amino acids.[1]

The structure of this compound is illustrated below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 4976-88-9 | [1][2] |

| Molecular Formula | C₁₁H₂₀N₂O₅ | [2] |

| Molecular Weight | 260.29 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [3] |

| Purity | ≥95-97% | [4] |

| Melting Point | 87-88 °C | [1] |

| Storage Temperature | Room temperature | |

| InChI Key | QEKBLYGUGNADLL-ZETCQYMHSA-N | [1][2] |

Synthesis Protocols

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the starting materials and desired scale of production. Two common strategies are outlined below.

Strategy 1: Esterification of Boc-L-glutamine

This approach involves the direct esterification of commercially available Boc-L-glutamine.

Caption: Workflow for the esterification of Boc-L-glutamine.

Experimental Protocol:

-

Dissolution: Suspend Boc-L-glutamine in anhydrous methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using ninhydrin staining to check for the consumption of the starting material.[1]

-

Work-up: Once the reaction is complete, neutralize the acid catalyst with a suitable base.

-

Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Strategy 2: Two-Step Synthesis from L-glutamine

This method involves the protection of the amino group of L-glutamine followed by esterification.

Caption: Two-step synthesis of this compound from L-glutamine.

Experimental Protocol:

-

Step 1: Boc Protection of L-glutamine

-

Dissolve L-glutamine in an appropriate solvent mixture, such as dioxane and water, containing a base (e.g., sodium bicarbonate).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the L-glutamine is consumed.

-

Acidify the reaction mixture and extract the Boc-L-glutamine with an organic solvent.

-

Dry and evaporate the solvent to obtain Boc-L-glutamine.[1]

-

-

Step 2: Esterification

-

Follow the esterification protocol as described in Strategy 1 , using the synthesized Boc-L-glutamine as the starting material.

-

Spectroscopic Data

Characterization of this compound is crucial to confirm its identity and purity. Key spectroscopic data are summarized below.

| Spectroscopic Technique | Expected Features |

| Infrared (IR) Spectroscopy | - Ester carbonyl (C=O) stretch at approximately 1740 cm⁻¹.[1]- Amide C=O stretch.- N-H stretches.- Vibrations corresponding to the Boc tert-butyl group.[1] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | - A singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector.- A singlet for the three protons of the methyl ester group.- Multiplets for the protons of the glutamine backbone and side chain. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | - Resonances for the carbonyl carbons of the ester and amide.- A signal for the quaternary carbon and the methyl carbons of the Boc group.- A signal for the methyl carbon of the ester.- Resonances for the carbons of the glutamine backbone and side chain. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (260.29 g/mol ).[1] |

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical and pharmaceutical science:

-

Peptide Synthesis: It serves as a fundamental building block for the incorporation of glutamine residues into peptide chains during solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1]

-

Drug Development: The compound is utilized in the synthesis of complex molecules, including cyclic glutamine analogues that have been investigated as antiviral agents.[1][5]

-

Prodrug Synthesis: It is explored in the development of prodrugs to enhance the solubility and bioavailability of parent molecules.[1]

-

Modification of Natural Products: Researchers use this compound to modify natural products to improve their therapeutic properties.[1]

Stability and Storage

This compound is generally a stable compound under standard laboratory conditions.[1] However, the Boc protecting group is known to be labile under acidic conditions, which is a key feature for its removal during peptide synthesis.[1] It is recommended to store the compound at room temperature in a well-sealed container.

References

- 1. This compound|4976-88-9 [benchchem.com]

- 2. This compound | C11H20N2O5 | CID 10956293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Boc-L-glutamic acid 5-methyl ester, 97% (45214-91-3) - N-Boc-L-glutamic acid 5-methyl ester, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 4. 4976-88-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety Data Sheet (SDS) of Boc-L-glutamine methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of Boc-L-glutamine methyl ester (CAS No: 4976-88-9). The information is compiled and presented to meet the needs of professionals in research and drug development, with a focus on clarity, data accessibility, and practical application in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a protected amino acid derivative commonly used in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the methyl ester protects the side-chain carboxyl group of glutamine. This dual protection is crucial for preventing unwanted side reactions during peptide chain elongation.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4976-88-9 | [1][2] |

| Molecular Formula | C₁₁H₂₀N₂O₅ | [2] |

| Molecular Weight | 260.29 g/mol | [1][2] |

| Appearance | White to yellow solid/powder | [1] |

| Purity | Typically ≥95% | |

| IUPAC Name | methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | [1][2] |

| InChI Key | QEKBLYGUGNADLL-ZETCQYMHSA-N | [1] |

| Storage Temperature | Room temperature; some suppliers recommend refrigeration. | [3] |

Hazard Identification and Toxicological Data

According to available safety data, this compound is classified as a warning-level hazard, primarily due to potential risks upon ingestion. Detailed toxicological studies are not widely available in the public domain, which is common for many research chemicals. The hazard information is summarized below.

Table 2: Hazard Identification

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

Source: Sigma-Aldrich

Table 3: Toxicological Data

| Test | Route | Species | Value |

| LD50 | Oral | Not available | Data not available |

| LD50 | Dermal | Not available | Data not available |

| LC50 | Inhalation | Not available | Data not available |

Handling, Storage, and Exposure Controls

Proper handling and storage are critical to maintain the chemical's integrity and ensure laboratory safety. The Boc protecting group is known to be unstable under acidic conditions.[1]

Table 4: Exposure Controls and Personal Protection

| Control Parameter | Recommendation | Source |

| Engineering Controls | Use only in a well-ventilated area. | [4] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles. | [3][4][5] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber). | [3][4][5] |

| Body Protection | Wear a lab coat. | [6] |

| Respiratory Protection | Not required under normal use with adequate ventilation. If dust is generated, use a particle filter respirator. | [3] |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. | [4] |

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Some sources recommend refrigeration.[3] Protect from moisture.

First Aid and Fire-Fighting Measures

Table 5: First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Ingestion | Rinse mouth with water. Call a doctor if you feel unwell. | [5] |

| Inhalation | Move person into fresh air. | [5][7] |

| Skin Contact | Wash off immediately with plenty of soap and water. | [3][5][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4][5] |

Table 6: Fire-Fighting Measures

| Aspect | Details | Source |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [6][7] |

| Specific Hazards | Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx). | [3][7] |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. | [3][7] |

Experimental Protocols and Methodologies

While specific experimental protocols for safety testing of this compound are not detailed in the provided sources, a general workflow for handling this chemical in a peptide synthesis context can be outlined.

General Experimental Workflow for Handling:

-

Preparation: Before handling, ensure all necessary personal protective equipment (PPE) is worn, and the work area (e.g., fume hood) is clean and operational.

-

Weighing: Weigh the required amount of the solid compound in a clean, dry container inside a ventilated enclosure to avoid dust inhalation.

-

Dissolution: Dissolve the compound in an appropriate solvent as required by the specific synthetic protocol.

-

Reaction: Carry out the reaction under the prescribed conditions (e.g., temperature, atmosphere). The Boc group is stable under many reaction conditions but can be removed with mild acids like trifluoroacetic acid (TFA).[1]

-

Work-up and Purification: Follow the established procedure for quenching the reaction and purifying the product, which may involve extraction, chromatography, or crystallization.

-

Waste Disposal: Dispose of all chemical waste and contaminated materials in accordance with local, state, and federal regulations.

Visualized Data and Workflows

Diagram 1: Key Sections of a Safety Data Sheet (SDS)

Caption: Logical flow of key information in a Safety Data Sheet.

Diagram 2: General Laboratory Workflow for Chemical Handling

Caption: Standard experimental workflow for handling a chemical reagent.

References

A Technical Guide to Sourcing and Application of Boc-L-glutamine Methyl Ester for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Boc-L-glutamine methyl ester, a crucial reagent in peptide synthesis and various research applications. It details sourcing options from reputable suppliers, presents key technical data, outlines experimental protocols for its synthesis and use, and illustrates a relevant biological signaling pathway.

Sourcing and Procurement of this compound

For researchers and professionals in drug development, sourcing high-purity reagents is critical. The following table summarizes key suppliers of this compound, providing a comparative overview of available quantities and purity levels to facilitate procurement decisions.

| Supplier | CAS Number | Purity | Available Quantities | Physical Form | Storage Temperature |

| Sigma-Aldrich (via AstaTech, Inc.) | 4976-88-9 | 95% | 1 g, 5 g, 10 g | White to Yellow Solid | Room temperature |

| Apollo Scientific | 4976-88-9 | Not specified | 1 g, 5 g, 10 g, 25 g, 100 g[1] | Not specified | Not specified |

| Benchchem | 4976-88-9 | Not specified | Not specified | Not specified | Not specified |

| Chem-Impex | 72086-72-7* | ≥ 98% (HPLC)[2] | Not specified | White crystalline powder or light yellowish oil[2] | ≤ -4 °C[2] |

| BOC Sciences | 13726-85-7** | ≥ 99.5% (Chiral HPLC)[] | Not specified | White powder[] | 2-8°C[] |

*Note: Chem-Impex lists a different CAS number for a related compound, Boc-L-glutamic acid α-methyl ester. **Note: BOC Sciences lists the CAS number for Boc-L-glutamine.

Technical Data Summary

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | [4][5] |

| Synonyms | N-(tert-Butoxycarbonyl)-L-glutamine methyl ester, Boc-L-Gln-OMe | [5] |

| CAS Number | 4976-88-9 | [1][4] |

| Molecular Formula | C11H20N2O5 | [5] |

| Molecular Weight | 260.29 g/mol | [4][5] |

| Appearance | White to yellow solid/powder or light yellowish oil | [2][] |

| Purity | Ranging from 95% to ≥ 99.5% | [2][] |

| Optical Rotation | [a]D20 = -32.5 ± 2.5º (C=1 in DMF) | [2] |

| Storage Conditions | Vary from room temperature to ≤ -4 °C | [2][] |

Experimental Protocols

Synthesis of this compound

There are established synthetic routes for preparing this compound.[4] A direct and efficient method involves the esterification of L-glutamine using methanol and trimethylchlorosilane (TMSCl), followed by the protection of the amino group.[4][6]

Materials and Reagents:

-

L-glutamine

-

Methanol (anhydrous)

-

Trimethylchlorosilane (TMSCl)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

1 N Sodium hydroxide (NaOH)

-

1 N Potassium bisulfate

-

Ethyl acetate

-

Magnesium sulfate

-

Sodium bicarbonate

Procedure:

Step 1: Esterification of L-glutamine [4][6]

-

Suspend L-glutamine (0.1 mol) in anhydrous methanol (100 mL) in a round-bottom flask.

-

Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the suspension while stirring with a magnetic stirrer.

-

Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to yield L-glutamine methyl ester hydrochloride.

Step 2: N-protection with (Boc)₂O [4][7]

-

Dissolve the L-glutamine methyl ester hydrochloride in a suitable solvent such as a mixture of dioxane and water.

-

Cool the solution in an ice-water bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) and a base, such as sodium bicarbonate or 1 N NaOH, to the solution.

-

Stir the mixture at a low temperature for approximately 30 minutes, then allow it to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup. If the reaction mixture is basic, acidify it to a pH of 2-3 with a mild acid like 1 N potassium bisulfate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by flash chromatography if necessary.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a building block used in solid-phase peptide synthesis (SPPS) to incorporate a glutamine residue into a peptide chain.[4] The Boc group serves as a temporary protecting group for the α-amino group.[4]

General SPPS Workflow:

-

Resin Preparation : Start with a suitable resin, such as Merrifield or PAM resin.[8] The first amino acid (C-terminal) is attached to this solid support.

-

Deprotection : The Boc protecting group of the resin-bound amino acid is removed using a mild acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[9]

-

Neutralization : After deprotection, the resulting trifluoroacetate salt is neutralized to the free amine. This is often done using a base like diisopropylethylamine (DIEA).[9]

-

Coupling : The next Boc-protected amino acid, in this case, this compound, is activated and then coupled to the free amine on the resin.

-

Washing : The resin is washed to remove excess reagents and byproducts.

-

Repeat Cycle : The deprotection, neutralization, and coupling steps are repeated until the desired peptide sequence is assembled.

-

Cleavage : Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid like hydrogen fluoride (HF).[10]

Caption: A flowchart illustrating the key steps in solid-phase peptide synthesis (SPPS) using a Boc-protected amino acid like this compound.

Role in Signaling Pathways

Glutamine is not only a building block for proteins but also a key signaling molecule, particularly in cancer metabolism.[11][12] Glutamine signaling can activate oncogenic pathways, promoting cell proliferation and survival. One such pathway involves the post-translational modification of the tumor suppressor F-box and WD repeat domain-containing 7 (FBW7), which in turn stabilizes the oncoprotein c-Myc.[11]

Glutamine-FBW7-c-Myc Signaling Pathway:

-

Glutaminyl tRNA synthetase (QARS) utilizes glutamine to glutaminylate FBW7 at a specific lysine residue (K604).[11]

-

This glutaminylation inhibits the ability of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex, of which FBW7 is a component, to mediate the degradation of its substrates, including c-Myc and Mcl-1.[11]

-

The stabilization and accumulation of c-Myc lead to enhanced glutamine utilization and the stimulation of nucleotide and DNA biosynthesis, thereby promoting cancer cell proliferation.[11]

-

Simultaneously, the stabilization of the anti-apoptotic protein Mcl-1 contributes to resistance to apoptosis.[11]

-

This signaling can be reversed by the enzyme SIRT1, which deglutaminylates FBW7.[11]

Caption: A diagram of the signaling pathway where glutamine leads to the stabilization of c-Myc and Mcl-1 through the glutaminylation of FBW7.

References

- 1. 4976-88-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 4. This compound|4976-88-9 [benchchem.com]

- 5. This compound | C11H20N2O5 | CID 10956293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 11. Glutamine signaling specifically activates c-Myc and Mcl-1 to facilitate cancer cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Key Roles of Glutamine Pathways in Reprogramming the Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Boc-L-glutamine Methyl Ester for Researchers and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-L-glutamine methyl ester (Boc-L-glutamine methyl ester) is a critical protected amino acid derivative indispensable for the controlled synthesis of peptides.[1] Its structure incorporates two key protecting groups: the tert-butoxycarbonyl (Boc) group on the α-amino group and a methyl ester protecting the side-chain carboxyl group of the glutamine.[1] This dual-protection strategy is fundamental in preventing unwanted side reactions during peptide chain elongation, making the compound a vital building block for incorporating glutamine residues into complex peptide sequences.[1] The Boc group offers stability under numerous reaction conditions and can be selectively removed with mild acids like trifluoroacetic acid (TFA), enabling the sequential coupling necessary in solid-phase peptide synthesis (SPPS).[1][2] Beyond its foundational role in peptide synthesis, this intermediate is crucial for creating more complex molecules, including cyclic glutamine analogues investigated as antiviral agents and for the development of prodrugs to enhance solubility and bioavailability.[1] This guide provides an in-depth overview of high-purity this compound, covering reliable suppliers, synthesis protocols, quality control methodologies, and its application in drug development.

Supplier Analysis and Product Specifications

The procurement of high-purity starting materials is a critical first step in any synthesis-driven research or drug development campaign. The quality of this compound directly impacts the efficiency of coupling reactions and the purity of the final peptide.[1] Below is a comparative summary of offerings from various chemical suppliers.

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Reported Purity | Physical Form |

| Benchchem | This compound | 4976-88-9 | 260.29 | ≥97% (HPLC) | Not Specified |

| Sigma-Aldrich (AstaTech) | This compound | 4976-88-9 | 260.29 | 95% | White to Yellow Solid |

| Apollo Scientific | This compound | 4976-88-9 | Not Specified | Not Specified | Not Specified |

| Chem-Impex | Boc-L-Glu-OMe | 72086-72-7 | 261.4 | ≥98% (HPLC) | White crystalline powder or light yellowish oil |

Note: Data is compiled from publicly available information on supplier websites. Lot-specific data should always be confirmed by consulting the Certificate of Analysis (CoA).

Key Experimental Methodologies

Detailed and validated protocols are essential for the successful synthesis, analysis, and application of this compound. The following sections provide methodologies extracted from established literature.

Synthesis of High-Purity this compound

Two primary routes are commonly employed for the synthesis of this compound.

Method 1: Two-Step Protection and Esterification [1]

This reliable method involves first protecting the amino group of L-glutamine, followed by esterification.

-

Boc Protection of L-glutamine:

-

Suspend L-glutamine in a suitable solvent (e.g., a mixture of dioxane and water).

-

Cool the solution in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., 1N sodium hydroxide) to the suspension.

-

Stir the mixture at a low temperature (e.g., 5°C) and then allow it to warm to room temperature over several hours until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).

-

Work up the reaction mixture by partial evaporation, acidification (e.g., with potassium bisulfate), and extraction with an organic solvent (e.g., ethyl acetate) to yield Boc-L-glutamine.

-

-

Esterification:

-

Dissolve the resulting Boc-L-glutamine in an anhydrous solvent like dimethylformamide (DMF).

-

Add a base such as potassium carbonate, followed by an esterifying agent like methyl iodide.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

The final product is isolated through filtration and extraction to yield this compound.

-

Method 2: Direct Esterification using Trimethylchlorosilane (TMSCl) [1][3]

This approach offers a more direct esterification of the amino acid.

-

Suspend L-glutamine in methanol.

-

Slowly add trimethylchlorosilane to the suspension with stirring.

-

Continue stirring the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to yield L-glutamine methyl ester hydrochloride.[1]

-

Proceed with a separate N-protection step by reacting the ester hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to obtain the final product.[1]

Quality Control and Analytical Protocols

Ensuring the purity of this compound is paramount for its successful application. Commercial suppliers typically guarantee a purity of ≥97% as determined by HPLC.[1]

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and identify any impurities.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol, often with an acid additive like trifluoroacetic acid (TFA) (e.g., 0.1% TFA in water/acetonitrile).

-

Detection: UV detector at a suitable wavelength (e.g., 210-220 nm).

-

Procedure:

-

Prepare a standard solution of known concentration and a sample solution of the synthesized product.

-

Inject the solutions into the HPLC system.

-

Analyze the resulting chromatograms to calculate the area percentage of the main peak, which corresponds to the purity of the compound.

-

Thin-Layer Chromatography (TLC)

-

Objective: To rapidly monitor the progress of synthesis reactions.

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of organic solvents, such as ethyl acetate and hexane or dichloromethane and methanol, in a ratio that provides good separation of the starting material, product, and byproducts.

-

Visualization: UV light (if the compound is UV-active) or staining with a suitable reagent (e.g., ninhydrin for free amines or potassium permanganate).

-

Procedure:

-

Spot the reaction mixture and reference standards onto the TLC plate.

-

Develop the plate in a chamber containing the mobile phase.

-

After development, dry the plate and visualize the spots to assess the consumption of starting materials and the formation of the product.

-

Application in Peptide Synthesis and Drug Development

The primary application of this compound is as a building block in Boc-chemistry solid-phase peptide synthesis (SPPS).[1][2] This strategy is advantageous for synthesizing hydrophobic peptides and those containing sensitive moieties like esters.[4]

General Boc-SPPS Cycle Protocol:

-

Deprotection: The Boc protecting group of the N-terminal amino acid on the resin-bound peptide is removed using a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Washing: The resin is thoroughly washed with solvents like DCM and isopropanol to remove residual TFA and byproducts.

-

Neutralization: The protonated N-terminal amine is neutralized with a base, such as diisopropylethylamine (DIPEA).

-

Coupling: The next Boc-protected amino acid (e.g., this compound) is activated with a coupling reagent (e.g., DCC, HBTU) and added to the resin to form a new peptide bond.

-

Washing: The resin is washed again to remove excess reagents and byproducts.

-

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, often using hazardous reagents like hydrogen fluoride (HF), which requires specialized equipment.[2][4]

Beyond standard peptides, this compound and related derivatives like Boc-L-glutamate dimethyl ester are precursors in the synthesis of complex molecules. They are used to create glutamine analogues for antiviral agents that target proteases, such as the 3C and 3CL proteases found in various viruses.[1][5][6] The development of efficient, scalable routes to these analogues is an active area of research.[5]

References

- 1. This compound|4976-88-9 [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Boc Chemical Products, Amino Acid Derivatives Supplier [bzchemicals.com]

An In-depth Technical Guide to Boc-L-glutamine Methyl Ester in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, high-yield products. Boc-L-glutamine methyl ester serves as a key building block for the incorporation of glutamine residues in peptides synthesized via tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This derivative features the Boc group for temporary protection of the α-amino group and a methyl ester for the protection of the side-chain carboxyl group of glutamine. This dual-protection strategy is designed to prevent undesirable side reactions, such as pyroglutamate formation and dehydration of the side-chain amide, thereby facilitating controlled and sequential peptide chain elongation.[1]

This technical guide provides a comprehensive overview of the properties, applications, and detailed methodologies for the effective utilization of this compound in peptide synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and application in peptide synthesis.

| Property | Value |

| Molecular Formula | C₁₁H₂₀N₂O₅ |

| Molecular Weight | 260.29 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 4976-88-9 |

| Purity | Typically ≥98% |

Role in Peptide Synthesis: A Strategic Choice for Glutamine Incorporation

The selection of a protecting group strategy for glutamine is a critical consideration in peptide synthesis. The side chain of glutamine is susceptible to several side reactions that can compromise the integrity of the final peptide.

Mitigation of Side Reactions

-

Pyroglutamate Formation: N-terminal glutamine residues have a propensity to undergo intramolecular cyclization to form pyroglutamate, which can terminate peptide chain elongation.[2] While this reaction is more pronounced under basic conditions, it can also occur during the acidic deprotection steps of Boc-SPPS. The use of a side-chain protecting group, such as the methyl ester, can help to minimize this side reaction.

-

Dehydration to Nitrile: Under the influence of coupling reagents, particularly carbodiimides, the side-chain amide of glutamine can dehydrate to form a nitrile. Side-chain protection is a common strategy to prevent this modification.

Comparison with Other Glutamine Derivatives in Boc-SPPS

The choice of side-chain protection for glutamine in Boc-SPPS involves a trade-off between stability, ease of removal, and the potential for side reactions.

| Derivative | Advantages | Disadvantages |

| Boc-Gln-OH (unprotected) | Lower cost. | High risk of pyroglutamate formation and nitrile formation. |

| Boc-Gln(Xan)-OH | Xanthyl (Xan) group enhances solubility and effectively prevents dehydration.[3] | Xan group is more acid-labile than other protecting groups, which may be a disadvantage in some strategies.[3] |

| Boc-Gln(Trt)-OH | The bulky trityl (Trt) group provides excellent protection against side reactions and improves solubility. | Can introduce steric hindrance in crowded sequences. |

| Boc-Gln-OMe | Methyl ester provides adequate protection and is compatible with standard Boc-SPPS cleavage conditions. | May be susceptible to transesterification with certain reagents or conditions.[4] |

While direct quantitative comparisons of coupling efficiency and yield for this compound versus other protected glutamine derivatives in Boc-SPPS are not extensively available in the literature, the choice of protecting group is often dictated by the specific peptide sequence and the desired final product.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in solid-phase peptide synthesis.

Materials and Reagents

-

This compound

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)

-

Diethyl ether

Workflow for Boc-SPPS using this compound

Caption: General workflow for solid-phase peptide synthesis using this compound.

Detailed Experimental Procedures

1. Resin Preparation and First Amino Acid Coupling:

-

Swell the Merrifield resin in DCM for 1-2 hours.

-

Attach the first Boc-protected amino acid to the resin according to standard protocols (e.g., cesium salt method).[5][6]

2. Peptide Chain Elongation Cycle:

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes.[6]

-

Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.

-

Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM for 10 minutes.[6]

-

Washing: Wash the resin with DCM.

3. Coupling of this compound:

-

Activation: In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin substitution) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC) in DMF.

-

Coupling: Add the activated this compound solution to the resin and agitate for 1-2 hours.

-

Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), a recoupling step may be necessary.[7]

-

Washing: Wash the resin with DMF and DCM.

4. Final Cleavage and Deprotection:

-

After the final coupling and deprotection steps, wash the peptide-resin thoroughly and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and resin. For peptides containing glutamine and other sensitive residues, a common cleavage cocktail is HF/anisole. Alternatively, TFMSA can be used.[5][8]

-

Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and stir at 0°C for 1-2 hours.[8]

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolation and Purification: Collect the precipitated peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

While specific quantitative data for the use of this compound is not extensively reported, the following table provides a general expectation for yields and purity in Boc-SPPS, which can be influenced by the peptide sequence and synthesis conditions.

| Parameter | Typical Value | Notes |

| Coupling Efficiency (per step) | >99% | Monitored by ninhydrin test. Glutamine can be a difficult residue to couple.[7] |

| Overall Crude Peptide Yield | 60-80% | Highly dependent on peptide length and sequence. |

| Crude Peptide Purity (by HPLC) | 50-70% | Purification is typically required to achieve high purity. |

| Final Purified Peptide Yield | 10-30% | Dependent on the efficiency of the purification process. |

Logical Relationships in Boc-SPPS

The following diagram illustrates the logical relationships and decision points in a typical Boc-SPPS cycle.

References

- 1. This compound|4976-88-9 [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

The Role of Boc-L-glutamine Methyl Ester in Modern Research: A Technical Guide